Hexacyclonic acid
Overview
Description
Hexacyclonic acid is a polyketide compound first isolated from the bacterium Streptomyces cellulosae in 2000 . It is characterized by a complex hexacyclic ring system, consisting of a 5/6/5 fused ring system connected to a bridged tricycle . This compound has garnered significant interest due to its cytotoxic activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexacyclonic acid involves multiple steps, including the formation of ABC and DEF tricycles. Key steps in the synthesis include diastereoselective Michael addition and Snider cyclisation . Several synthetic pathways have been developed, with a novel method involving a Michael/elimination reaction proving to be efficient for closing the medium-sized ring . The formation of the nine-membered ring is a critical step, followed by regioselective reduction and palladium-catalyzed allylic substitution to form the CDF tricycle .
Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its complex structure and challenging synthesis. Research is ongoing to develop more efficient and scalable synthetic routes .
Chemical Reactions Analysis
Types of Reactions: Hexacyclonic acid undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Utilizes reducing agents to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Hexacyclonic acid has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex polyketide synthesis and reaction mechanisms.
Biology: Investigated for its cytotoxic properties and potential as an anticancer agent.
Medicine: Explored for its potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism of action of hexacyclonic acid involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Hexacyclonic acid is unique due to its complex hexacyclic structure and cytotoxic properties. Similar compounds include:
FR182877: Another polyketide with a similar ring system and cytotoxic activity.
Epothilones: A class of polyketides with anticancer properties.
Bryostatins: Marine-derived polyketides with potential therapeutic applications.
This compound stands out due to its specific ring system and the challenges associated with its synthesis, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-(hydroxymethyl)cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-9(6-8(11)12)4-2-1-3-5-9/h10H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJPAYUKEVEBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225885 | |
Record name | Hexacyclonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7491-42-1 | |
Record name | Hexacyclonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexacyclonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXACYCLONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K0FP9UB6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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